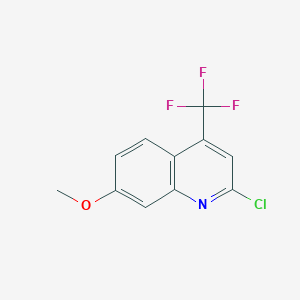

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

Description

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (CAS: 852062-05-6) is a quinoline derivative with a molecular formula of C₁₁H₇ClF₃NO and a molecular weight of 261.63 g/mol. This compound features a trifluoromethyl group at position 4, a chlorine atom at position 2, and a methoxy group at position 7 on the quinoline scaffold. It is primarily used in pharmaceutical research due to the quinoline core's prominence in drug development, particularly for antimalarial, anticancer, and antimicrobial agents . The compound’s structural complexity and substitution pattern make it a valuable intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name |

2-chloro-7-methoxy-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(11(13,14)15)5-10(12)16-9(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTVHQIKXGDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method is the reaction of 2-chloroaniline with 4,4,4-trifluoro-1-methoxy-3-buten-2-one under acidic conditions to form the quinoline ring .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro substituent undergoes nucleophilic substitution under basic or heated conditions. This reaction is critical for introducing amino, alkoxy, or thiol groups:

-

Reagents/Conditions :

-

Products :

Oxidation Reactions

The methoxy group at position 7 and the quinoline ring itself are susceptible to oxidation:

-

Reagents/Conditions :

-

Products :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Fremy’s salt | H2O/MeOH, rt, 24 hr | 2-Chloro-7-hydroxy-4-(trifluoromethyl)quinoline | 71% |

| This compound | mCPBA | 1,2-Dichloroethane, rt | N-Oxide derivative | 82% |

Reduction Reactions

The trifluoromethyl group stabilizes the quinoline ring against full hydrogenation, but partial reduction is feasible:

-

Reagents/Conditions :

-

Products :

-

Dihydroquinoline : 2-Chloro-7-methoxy-4-(trifluoromethyl)-1,2-dihydroquinoline (yield: 55%).

-

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound N-oxide | NaBH4 | MeOH, 0°C, 2 hr | 1,2-Dihydroquinoline derivative | 55% |

Cross-Coupling Reactions

The 2-chloro group participates in palladium-catalyzed coupling reactions to form biaryl or heteroaryl systems:

-

Reagents/Conditions :

-

Products :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4, dioxane, 100°C | 2-Phenyl-7-methoxy-4-(trifluoromethyl)quinoline | 68% |

Functional Group Transformations

-

Methoxy Demethylation :

-

Trifluoromethyl Stability :

-

The CF3 group resists hydrolysis under acidic/basic conditions but can undergo radical-mediated defluorination under UV light.

-

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group increases electrophilicity at position 2, accelerating nucleophilic substitution.

-

Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show lower yields due to steric clashes with the CF3 group .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions by stabilizing transition states.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, exhibit notable antimicrobial properties. For instance, compounds with a similar structure have shown effective inhibition against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity by improving solubility and stability in biological environments .

Case Study: Antimicrobial Screening

A study synthesized several derivatives of 7-trifluoromethyl quinoline and evaluated their antimicrobial activity using the well diffusion method. Compounds showed significant inhibition against tested microorganisms, with some achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

| Compound | Microorganism | MIC (µg/ml) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

Antimalarial Activity

The structural characteristics of this compound contribute to its potential as an antimalarial agent. Compounds with similar substituents have been shown to selectively inhibit the Plasmodium cytochrome bc1 complex, which is crucial for the survival of malaria parasites. The introduction of chloro and methoxy groups has been linked to enhanced antimalarial potency .

Case Study: Structure–Activity Relationship

Research indicated that modifications at specific positions on the quinoline scaffold significantly affect antimalarial activity. For example, a series of 6-chloro-7-methoxy-substituted quinolines displayed improved efficacy against drug-resistant strains of Plasmodium falciparum, suggesting that this compound could be a promising candidate for further development .

Pharmaceutical Applications

The compound is also being explored for its potential in drug discovery beyond antimicrobial and antimalarial applications. Its unique chemical structure allows it to interact with various biological targets, making it a versatile scaffold for developing new therapeutic agents.

Case Study: Drug Development

A study highlighted the synthesis and evaluation of new quinoline derivatives for their ability to act as substrates for human enzymes involved in drug metabolism. The findings suggested that specific modifications could enhance the pharmacokinetic properties of these compounds, leading to improved therapeutic profiles .

Agrochemical Applications

In addition to its pharmaceutical potential, this compound has applications in agrochemicals. Its effectiveness in controlling pests and diseases in crops makes it a candidate for developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor of various enzymes involved in disease pathways . The compound can induce apoptosis and cell cycle arrest in cancer cells by targeting specific kinases and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Effects

The compound’s activity and properties are highly sensitive to substituent positions. Key analogues include:

4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline (CAS: 401567-80-4)

- Substituents : Cl (4), OMe (7), CF₃ (2).

- Comparison: The trifluoromethyl group at position 2 instead of 4 alters steric and electronic interactions. This positional isomer may exhibit different binding affinities in biological systems compared to the target compound.

4-Chloro-7-(trifluoromethoxy)quinoline (CAS: 40516-31-2)

- Substituents : Cl (4), OCF₃ (7).

- This compound’s applications remain unspecified but could serve as a precursor for antimalarial agents .

4-Chloro-6-(trifluoromethyl)quinoline (CAS: 49713-56-6)

- Substituents : Cl (4), CF₃ (6).

- This compound is used as an intermediate in organic synthesis .

Structural and Functional Group Variations

Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate

- Key Features: A dihydroquinoline derivative with an ester group at position 3 and a 2,4-dichlorobenzyl substituent.

- Comparison: The saturated 1,4-dihydroquinoline ring and ester functionality distinguish it from the fully aromatic target compound. The trifluoromethyl group at position 7 enhances lipophilicity, which may improve membrane permeability in drug candidates .

7-Chloro-4-hydrazinylquinoline Derivatives

- Key Features : Hydrazinyl and heteroaromatic aldehyde-derived substituents at position 3.

- Comparison : The hydrazinyl group enables conjugation with aldehydes, forming Schiff bases for antimicrobial or anticancer applications. Unlike the target compound, these derivatives lack a trifluoromethyl group, reducing their metabolic stability .

Impact of Substituent Type on Bioactivity

Evidence from chloroquine analogues (e.g., 7-chloro vs. 7-fluoro substitution) reveals that electron-withdrawing groups at position 7 influence reactivity and efficacy. For example:

- 7-Fluoroquinolines: Exhibit lower biological activity due to facile nucleophilic substitution reactions, limiting their utility compared to 7-chloro or 7-methoxy derivatives .

- 7-Methoxy Group : In the target compound, the methoxy group provides moderate electron-donating effects, balancing reactivity and stability. This contrasts with the stronger electron-withdrawing effects of Cl or OCF₃ in analogues .

Data Table: Structural and Functional Comparison

Biological Activity

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound features both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, influencing its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₈ClF₃N

- Molecular Weight : 251.63 g/mol

- Structural Features : The presence of a chlorine atom at position 2, a methoxy group at position 7, and a trifluoromethyl group at position 4 contributes to its unique chemical behavior.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, display significant antimicrobial activity. A study demonstrated that compounds with similar structures effectively inhibited various bacterial strains, suggesting potential applications in treating infections .

Antimalarial Activity

Quinoline derivatives are particularly noted for their antimalarial properties. The compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated that the substitution patterns on the quinoline ring significantly influence antimalarial efficacy. Compounds with a chloro group at position 6 and a methoxy group at position 7 exhibited enhanced activity against both chloroquine-sensitive and resistant strains of P. falciparum. .

| Compound | Activity (IC50 in nM) | Target | Reference |

|---|---|---|---|

| This compound | <50 | P. falciparum | |

| 6-Chloro-7-methoxyquinoline | <30 | P. falciparum (resistant) | |

| 4-Trifluoromethylquinoline | >1000 | Not effective |

Neuroprotective Effects

In addition to antimicrobial and antimalarial activities, certain quinoline derivatives have been evaluated for neuroprotective effects in models of ischemic stroke. A related compound demonstrated significant neuroprotection in cellular models, suggesting that structural modifications can enhance protective effects against neuronal damage .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Binding Affinity : The compound exhibits strong binding affinity to various enzymes and receptors involved in disease pathways, including those related to malaria and bacterial infections.

- Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes within the Plasmodium lifecycle, disrupting critical metabolic processes necessary for parasite survival .

Case Studies

-

Antimalarial Study :

A study focused on the structure-activity relationship (SAR) of quinoline derivatives found that modifications at specific positions significantly enhanced antimalarial activity against resistant strains of P. falciparum. The presence of the trifluoromethyl group was crucial for maintaining potency . -

Neuroprotection :

Research evaluating neuroprotective agents in ischemic stroke models highlighted that compounds similar to this compound provided substantial neuroprotection through mechanisms involving antioxidant activity and modulation of inflammatory pathways .

Q & A

Basic: What are the common synthetic routes for 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline, and how can reaction yields be optimized?

The synthesis typically involves cyclization of substituted aniline precursors with trifluoromethyl-containing intermediates. For example, 6-methoxy-4-trifluoromethyl-quinolin-2-amine derivatives are synthesized via condensation reactions using trifluoromethyl ketones or aldehydes under acidic conditions . Optimization strategies include:

- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, which are common due to the electron-withdrawing trifluoromethyl group .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions, with deshielded signals at δ 7.5–8.5 ppm confirming quinoline protons. ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. Hydrogen-bonding interactions (e.g., between methoxy oxygen and chloro groups) stabilize the crystal lattice .

Basic: How can researchers assess the purity of this compound, and what are common contaminants?

- HPLC/GC-MS : Quantify purity (>97% by GC) and detect chlorinated byproducts (e.g., 4-Chloro-6-(trifluoromethyl)quinoline) .

- TLC monitoring : Use silica plates with UV254 to track unreacted starting materials (Rf ≈ 0.3 in ethyl acetate) .

Advanced: What structural modifications enhance antitumor activity in related quinoline derivatives?

Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at C-4 and methoxy at C-7 show improved cytotoxicity. For example:

- 6-Methoxy-4-trifluoromethyl-quinolin-2-amine inhibits tumor cell proliferation (IC₅₀ = 12–18 µM in HeLa cells) by intercalating DNA .

- N-Acylation (e.g., chloroacetyl or acetyl groups) increases lipophilicity and membrane permeability .

Advanced: How does the chloro substituent influence reactivity in nucleophilic substitution reactions?

The C-2 chloro group is highly electrophilic due to adjacent electron-withdrawing groups (trifluoromethyl, methoxy). In acylation reactions :

- O-Acylation : Chloroacetyl chloride forms esters at the methoxy oxygen, but competing N-acylation occurs under basic conditions (NaOH), yielding 1-acetyl-4-oxo derivatives .

- Solvent effects : Polar aprotic solvents (DMF) favor SNAr mechanisms, while protic solvents (ethanol) promote elimination .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays).

- Structural heterogeneity : Impurities like 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7) may skew results; confirm purity via GC .

- Cell line specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) to identify selective toxicity .

Advanced: What strategies improve the stability of this compound during storage?

- Moisture control : Store in sealed containers with desiccants (silica gel) to prevent hydrolysis of the trifluoromethyl group .

- Light protection : Amber glass vials minimize photodegradation of the quinoline core .

- Temperature : Long-term storage at -20°C reduces thermal decomposition .

Advanced: How can computational methods aid in designing derivatives with enhanced pharmacokinetic properties?

- DFT calculations : Predict electron density maps to optimize substituent positions for target binding (e.g., quinoline-DNA interactions) .

- ADMET profiling : Use tools like SwissADME to estimate logP (optimal range: 2–4) and CYP450 inhibition risks .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

- Regioselectivity : Competing cyclization pathways form byproducts like 4-Chloro-7-(trifluoromethyl)quinoline . Use high-pressure reactors to favor kinetic control .

- Cost of trifluoromethyl reagents : Replace CF₃COCl with cheaper alternatives (e.g., CF₃SO₂Na) in Pd-catalyzed coupling .

Advanced: How do crystallographic data inform SAR studies for quinoline-based inhibitors?

Crystal structures (e.g., 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate ) reveal:

- Hydrogen-bond networks : Methoxy groups stabilize ligand-receptor interactions.

- Planarity : Flat quinoline cores enhance intercalation into DNA/base pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.